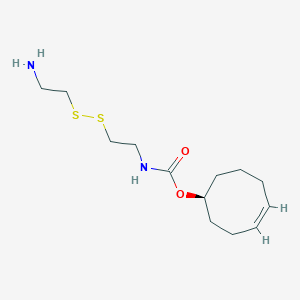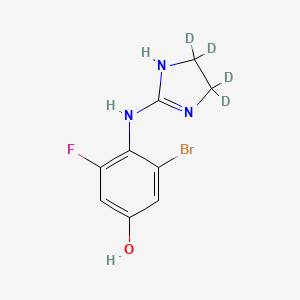
N,N-Didesmethyldoxylamine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didesmethyldoxylamine-d5 is a deuterated derivative of N,N-didesmethyldoxylamine, a metabolite of doxylamine. It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry. The compound has the molecular formula C15H13D5N2O and a molecular weight of 247.35 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyldoxylamine-d5 typically involves the deuteration of N,N-didesmethyldoxylamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didesmethyldoxylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: N,N-Didesmethyldoxylamine N-oxide.
Reduction: N,N-Didesmethyldoxylamine.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
N,N-Didesmethyldoxylamine-d5 is widely used in scientific research, including:
Chemistry: As a labeled compound in isotope studies to trace reaction pathways and mechanisms.
Biology: In metabolic studies to understand the biotransformation of doxylamine and its metabolites.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of doxylamine.
Industry: As a reference standard in quality control and analytical testing.
Mecanismo De Acción
The mechanism of action of N,N-Didesmethyldoxylamine-d5 is primarily related to its role as a metabolite of doxylamine. Doxylamine is an antihistamine that exerts its effects by blocking histamine H1 receptors, thereby reducing allergic symptoms. This compound, being a deuterated analog, is used to study the metabolic pathways and pharmacokinetics of doxylamine without altering its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
N-Desmethyldoxylamine: Another metabolite of doxylamine, differing by the presence of one less methyl group.
Doxylamine N-oxide: An oxidized form of doxylamine.
Doxylamine: The parent compound, an antihistamine used to treat allergies and insomnia.
Uniqueness
N,N-Didesmethyldoxylamine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
247.35 g/mol |
Nombre IUPAC |
2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine |
InChI |
InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3/i2D,3D,4D,7D,8D |
Clave InChI |
TWDYZENQYRFODS-ATTUOBAHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN)[2H])[2H] |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)


![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
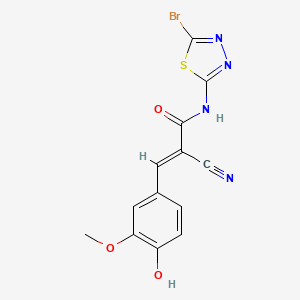
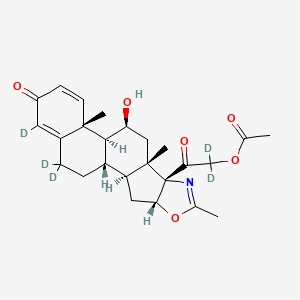
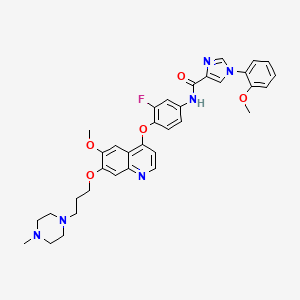
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
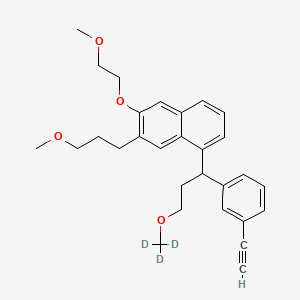
![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
